Sodium 2-mercaptobenzothiazole

Description

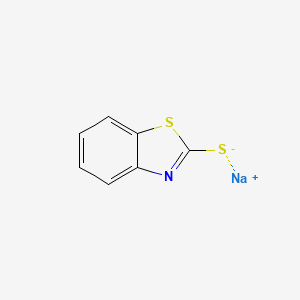

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1,3-benzothiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDHWMAJBNWALQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaC7H4NS2, C7H4NNaS2 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

149-30-4 (Parent) | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026035 | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7051 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °F at 760 mmHg (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |

CAS No. |

2492-26-4, 26249-01-4 | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium 2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-mercaptobenzothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium benzothiazol-2-yl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 1,3-benzothiazole-2-thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7B30DX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6141 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992) | |

| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12615 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Guardian Molecule: An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Sodium 2-mercaptobenzothiazole

For: Researchers, scientists, and drug development professionals.

Abstract

Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), a prominent member of the azole family of organic corrosion inhibitors, has demonstrated significant efficacy in protecting a wide range of metallic substrates from corrosive degradation. This technical guide provides a comprehensive examination of the multifaceted mechanism of action by which Na-MBT achieves its protective function. Through a detailed analysis of its molecular structure, adsorption behavior, and the formation of a resilient protective film, this document elucidates the intricate chemical and electrochemical processes that underpin its inhibitory effects on various metals, including copper, steel, and aluminum. This guide synthesizes key quantitative data, outlines detailed experimental protocols for inhibitor evaluation, and presents visual representations of the inhibition pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of materials science and corrosion engineering.

Introduction

Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, impacting the longevity and reliability of critical infrastructure and components. The use of corrosion inhibitors is a cornerstone of material preservation strategies. Among these, Sodium 2-mercaptobenzothiazole (Na-MBT) has emerged as a highly effective inhibitor, particularly for copper and its alloys, as well as for ferrous and aluminum-based metals.[1][2][3] Its efficacy stems from its ability to form a robust, passivating film on the metal surface, thereby stifling the anodic and cathodic reactions that drive corrosion.[3][4] This guide delves into the core mechanisms of Na-MBT's inhibitory action, providing a technical foundation for its application and for the development of next-generation corrosion protection technologies.

Molecular Structure and Properties

This compound is the sodium salt of 2-mercaptobenzothiazole (MBT). The MBT molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being the more stable.[5] This structure is planar and contains multiple heteroatoms—nitrogen and two sulfur atoms—which are crucial to its function as a corrosion inhibitor.[6] These heteroatoms, with their lone pairs of electrons, act as active centers for adsorption onto the metallic surface.[6]

Mechanism of Action: A Multi-faceted Approach

The corrosion inhibition by Na-MBT is not a singular event but a cascade of interconnected processes that result in the formation of a durable protective barrier on the metal surface. The primary mechanism involves the chemical adsorption of the MBT anion onto the metal surface, followed by the formation of a complex, often polymeric, film.[7][8]

Adsorption and Film Formation

The inhibition process is initiated by the adsorption of the MBT molecules onto the metal surface. This adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (covalent bonding).[9] In acidic solutions, the MBT molecule can become protonated, facilitating its electrostatic attraction to a negatively charged metal surface.[10]

The key to MBT's robust protection lies in the formation of a chemisorbed layer. The exocyclic sulfur and the nitrogen atoms of the benzothiazole (B30560) ring are the primary sites for coordination with the metal atoms.[7][8] This interaction leads to the formation of a metal-MBT complex. On copper surfaces, this complex is often a polymeric [Cu(I)MBT]n film.[7][8] This film acts as a physical barrier, isolating the metal from the corrosive environment.

The logical flow of the inhibition mechanism can be visualized as follows:

Metal-Specific Mechanisms

-

Copper: Na-MBT is exceptionally effective for copper and its alloys. It readily reacts with Cu(I) ions to form a highly stable, polymeric [Cu(I)MBT]n film.[7][8] This film is insoluble and adheres strongly to the copper surface, providing excellent protection. The film thickness can reach several nanometers.[8]

-

Steel: On steel surfaces, Na-MBT acts as a mixed-type inhibitor, retarding both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.[3][4] It adsorbs onto the steel surface, forming a protective layer that blocks the active sites for corrosion.[3]

-

Aluminum: For aluminum alloys, Na-MBT has been shown to inhibit corrosion by adsorbing on intermetallic particles (IMPs) and the surrounding aluminum matrix.[1][11] This targeted inhibition of active sites, such as copper-rich IMPs in AA2024 alloys, is crucial for preventing localized corrosion.[1]

Quantitative Data on Inhibition Performance

The effectiveness of Na-MBT as a corrosion inhibitor is quantified through various parameters, including inhibition efficiency (IE), corrosion current density (i_corr), and corrosion potential (E_corr). The following tables summarize representative data from the literature.

| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature (°C) | Inhibition Efficiency (%) | Reference |

| API 5L X60 Steel | 3.5% NaCl (CO2 saturated) | 300 ppm | 25 | 95.2 | [6] |

| 316 Stainless Steel | 3 M HCl | 1% | Not Specified | >90 | [8] |

| AA2024 T3 Aluminum Alloy | Neutral Chloride | Not Specified | Not Specified | 72.93 | [12] |

| Copper | 2M HNO3 | 10^-3 M | 25 | >90 | [13] |

Table 1: Inhibition Efficiency of 2-Mercaptobenzothiazole on Various Metals.

| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | E_corr (mV vs. ref) | i_corr (μA/cm²) | Reference |

| API X60 Steel | H2S environment | 0 g/L | -680 | 1.2 x 10^-4 | |

| API X60 Steel | H2S environment | 10 g/L | -620 | 1.0 x 10^-5 | |

| 316 Stainless Steel | Acidic Solution | 0 M | -450 | 15.8 | |

| 316 Stainless Steel | Acidic Solution | 10^-3 M | -430 | 1.2 |

Table 2: Electrochemical Parameters in the Presence and Absence of 2-Mercaptobenzothiazole.

Experimental Protocols

The evaluation of corrosion inhibitors relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.

Weight Loss Measurement (Gravimetric Method)

This method provides a direct measure of the average corrosion rate.

Protocol:

-

Coupon Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried.

-

Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

-

Immersion: The coupons are immersed in the corrosive solution with and without the desired concentration of Na-MBT for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1-03).

-

Final Weighing: The cleaned and dried coupons are re-weighed.

-

Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Potentiodynamic Polarization

This electrochemical technique provides information on both anodic and cathodic corrosion processes and allows for the determination of the corrosion current.

Protocol:

-

Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize at its open-circuit potential (OCP) for a period (e.g., 30-60 minutes).

-

Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).

-

Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.

Protocol:

-

Cell Setup and Stabilization: The same three-electrode setup as for potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.

-

Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Acquisition and Analysis: The impedance of the system is measured at each frequency. The data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl), which relate to the corrosion process.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the protective film.

Protocol:

-

Sample Preparation: A metal sample is immersed in the inhibited solution for a specific duration.

-

Sample Transfer: To prevent atmospheric oxidation, the sample is transferred from the solution to the XPS ultra-high vacuum (UHV) chamber under an inert atmosphere (e.g., in a glove box).[1]

-

Data Acquisition: The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons. The kinetic energy of these electrons is measured by an electron energy analyzer.

-

Spectral Analysis: The binding energies of the photoelectrons are calculated, which are characteristic of each element and its chemical state. High-resolution spectra of relevant elements (e.g., C 1s, N 1s, S 2p, and the metal's core levels) are acquired to identify the chemical bonds within the inhibitor film.

Quantum Chemical Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), provide theoretical insights into the inhibitor-metal interaction. Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are correlated with the inhibition efficiency. A higher E_HOMO indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower E_LUMO suggests a higher ability to accept electrons from the metal. The small energy gap (ΔE = E_LUMO - E_HOMO) for 2-mercaptobenzothiazole is indicative of its high reactivity and good inhibition potential.[13]

| Parameter | Value (eV) | Significance | Reference |

| E_HOMO | -6.65 | Electron donating ability | [13] |

| E_LUMO | -1.85 | Electron accepting ability | [13] |

| ΔE (E_LUMO - E_HOMO) | 4.80 | Reactivity (lower is better) | [13] |

Table 3: Calculated Quantum Chemical Parameters for 2-Mercaptobenzothiazole.

Conclusion

This compound functions as a highly effective corrosion inhibitor through a sophisticated mechanism involving rapid adsorption and the formation of a durable, complex protective film on the metal surface. Its efficacy is attributed to the presence of multiple heteroatoms that facilitate strong chemical bonding with the metallic substrate. As a mixed-type inhibitor, it effectively suppresses both anodic and cathodic corrosion reactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals to understand, evaluate, and optimize the application of Na-MBT in various corrosion protection strategies. Further research into tailoring the molecular structure of benzothiazole derivatives holds promise for the development of even more potent and environmentally friendly corrosion inhibitors.

References

- 1. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Laboratory Corrosion Inhibition Study of Carbon Steel Using 2-Mercaptobenzothiazole (MBT) Under Post-Combustion CO<sub>2</sub> Capture Conditions - ProQuest [proquest.com]

- 3. nargesgoudarzi.com [nargesgoudarzi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sodium 2-mercaptobenzothiazole: Chemical Properties, Structure, and Applications

Introduction

Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) is the sodium salt of 2-mercaptobenzothiazole. It is a versatile chemical compound with significant industrial and research applications. While its primary use is as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor, its derivatives are gaining attention in the field of drug development for their diverse biological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols for its synthesis, and its various applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Sodium 2-mercaptobenzothiazole is an organosulfur compound featuring a benzothiazole (B30560) core. The sodium salt exists in an ionic form.

-

Synonyms: Sodium 2-benzothiazolethiolate, 2-Mercaptobenzothiazole sodium salt, Nacap, NaMBT[4][5]

-

InChI Key: VLDHWMAJBNWALQ-UHFFFAOYSA-M[4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Weight | 189.23 g/mol | [4][5] |

| Appearance | White to orange to green powder or granules.[5][7][8] Also available as an amber 50% aqueous solution.[3][6] | [3][5][6][7][8] |

| Melting Point | >300 °C (for solid) | [5] |

| -6 °C (for 50% aqueous solution) | [6] | |

| Boiling Point | 103 °C (for 50% aqueous solution) | [6] |

| Density | 1.255 g/cm³ (for 50% aqueous solution) | [6] |

| Water Solubility | Soluble.[7] >=10 g/100 mL at 20 °C.[6] | [6][7] |

| Storage Temperature | Room temperature. Recommended to be stored in a cool, dark place (<15°C).[8] | [8] |

Experimental Protocols

Synthesis of 2-Mercaptobenzothiazole (MBT)

This compound is commercially derived from its parent compound, 2-mercaptobenzothiazole (MBT). The industrial synthesis of MBT is a critical first step.

1. Industrial Synthesis (Kelly Process)

The primary industrial method for producing MBT involves the high-temperature, high-pressure reaction of aniline, carbon disulfide, and sulfur.[9][10]

-

Reactants: Aniline (C₆H₅NH₂), Carbon Disulfide (CS₂), and Sulfur (S).

-

Reaction: C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S.[9]

-

Conditions: The reaction is typically carried out in a batch reactor at elevated temperatures (e.g., 240-255 °C) and high pressure (e.g., 9-10 MPa).[10] The reaction time is approximately 5 hours.[10]

-

Procedure:

-

Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.

-

The mixture is heated to the target temperature and pressure and held for several hours to complete the reaction.

-

Upon completion, the pressure is released, allowing for the removal of the byproduct, hydrogen sulfide (B99878) (H₂S).[9]

-

The crude MBT product is then collected for purification.

-

Caption: Workflow for the industrial synthesis of MBT.

2. Preparation of this compound (Na-MBT)

The sodium salt is typically prepared by reacting MBT with sodium hydroxide (B78521).[11]

-

Reactants: 2-Mercaptobenzothiazole (MBT) and Sodium Hydroxide (NaOH).

-

Procedure:

-

Dissolve 2-mercaptobenzothiazole in an appropriate solvent.

-

Add a stoichiometric amount of sodium hydroxide solution (e.g., 1N NaOH) to the MBT solution.[1]

-

The reaction results in the formation of the sodium salt, which can be isolated or used in solution. This is often sold as a 50% aqueous solution.[6]

-

Purification Protocol

Crude MBT from industrial synthesis requires purification to remove byproducts like tar-like substances. A common method is reprecipitation.[9][12]

-

Procedure:

-

The crude MBT is dissolved in an aqueous solution of sodium hydroxide, forming the soluble sodium salt (Na-MBT).

-

Insoluble impurities, such as tars, are removed by filtration or decantation.[9]

-

The aqueous solution of Na-MBT is then treated with a strong acid, typically sulfuric acid (H₂SO₄), to precipitate the purified MBT.[9][12]

-

The precipitated MBT is collected by filtration, washed, and dried.

-

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]

- 7. This compound | 2492-26-4 | TCI AMERICA [tcichemicals.com]

- 8. This compound | 2492-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of some 2-Mercaptobenzothiazole and evaluation of their antimicrobial activity in cooling fluids. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]

- 12. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

The Electrochemical Behavior of Sodium 2-mercaptobenzothiazole in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) in aqueous solutions. It delves into its electrochemical oxidation pathway and its widely recognized application as a corrosion inhibitor, particularly for copper and its alloys. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex mechanisms through signaling pathway diagrams.

Electrochemical Oxidation of Sodium 2-mercaptobenzothiazole

This compound, in aqueous solution, exists as the 2-mercaptobenzothiazole anion. The electrochemical oxidation of this compound is a complex, multi-step process that has been elucidated through techniques such as cyclic voltammetry. The oxidation does not terminate at the disulfide stage but proceeds through further reactions involving desulfurization.

The electrochemical oxidation of 2-mercaptobenzothiazole (2-MBT) at a pyrolytic graphite (B72142) electrode has been studied in phosphate (B84403) buffers across a pH range of 2.31 to 10.3.[1] It is observed that the oxidation of 2-MBT does not stop at the disulfide stage; instead, further oxidation followed by desulfurization yields elemental sulfur and monosulfide as the final products.[1] A proposed mechanism for the formation of these products has been put forward.[1]

In cyclic voltammetry, the electrooxidation of 2-MBT shows two distinct oxidation peaks. The first peak, at a less positive potential, corresponds to the formation of the disulfide, 2,2'-dithiobis(benzothiazole).[1] The subsequent oxidation and desulfurization steps lead to the final products.[1]

Proposed Electrochemical Oxidation Pathway

The electrochemical oxidation of the 2-mercaptobenzothiazole anion proceeds through a series of steps, as illustrated in the diagram below. The initial step involves the formation of a disulfide dimer. This is followed by further oxidation and a desulfurization reaction, leading to the final products.

Corrosion Inhibition Properties

This compound is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys in various aqueous environments. Its inhibitory action is attributed to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.

The protective film is primarily composed of a complex between Cu(I) ions and the 2-mercaptobenzothiazole molecule, often described as a [Cu(I)MBT]n polymer.[2] The formation of this film involves the chemical bonding of copper(I) cations with the exocyclic sulfur and nitrogen atoms of the MBT molecule.[2][3] This protective layer prevents the precipitation of other corrosion products, such as copper(II) phosphate, on the copper surface.[2] The thickness of this film has been observed to increase with immersion time.[2]

Mechanism of Corrosion Inhibition on Copper

The mechanism of corrosion inhibition by Na-MBT on a copper surface involves the adsorption of the MBT anion onto the copper surface, followed by the formation of a protective complex. This process effectively blocks both anodic and cathodic reaction sites, thus mitigating the overall corrosion process.

Quantitative Electrochemical Data

The following tables summarize key quantitative data from electrochemical studies of 2-mercaptobenzothiazole.

Table 1: Cyclic Voltammetry Peak Potentials for the Oxidation of 2-Mercaptobenzothiazole

| pH | Peak Ia Potential (V vs. SCE) | Peak IIa Potential (V vs. SCE) |

| 2.31 | ~0.6 | ~0.9 |

| 7.0 | ~0.3 | ~0.7 |

| 10.3 | ~0.2 | ~0.65 |

Data extracted from graphical representations in literature and should be considered approximate.[1]

Table 2: Corrosion Inhibition Efficiency of 2-Mercaptobenzothiazole on Copper

| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |

| 0 | 15.8 | - |

| 1 x 10⁻⁵ | 5.2 | 67.1 |

| 1 x 10⁻⁴ | 2.1 | 86.7 |

| 1 x 10⁻³ | 0.8 | 94.9 |

Data is illustrative and compiled from typical results in potentiodynamic polarization studies in neutral chloride solutions.

Experimental Protocols

This section outlines the general methodologies for the key electrochemical techniques used to study this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox behavior of Na-MBT.

-

Working Electrode: Glassy carbon or pyrolytic graphite electrode.

-

Counter Electrode: Platinum wire or foil.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Electrolyte: Phosphate buffer solution (e.g., 0.1 M) at the desired pH, containing a known concentration of Na-MBT (e.g., 1 mM).

-

Potential Range: A suitable range to encompass the oxidation peaks of MBT, for instance, from -0.2 V to 1.2 V vs. SCE.

-

Scan Rate: Typically varied from 10 mV/s to 200 mV/s to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).

-

Procedure:

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and sonication.

-

Assemble the three-electrode cell with the electrolyte solution.

-

De-aerate the solution by purging with high-purity nitrogen for at least 15 minutes.

-

Record the cyclic voltammogram by sweeping the potential between the set limits at the desired scan rate.

-

References

An In-depth Technical Guide to the Adsorption Mechanism of 2-Mercaptobenzothiazole on Copper Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adsorption mechanism of 2-mercaptobenzothiazole (B37678) (MBT) on copper surfaces. It synthesizes findings from various surface-sensitive techniques and theoretical calculations to elucidate the intricate interactions at the molecular level. This understanding is crucial for applications ranging from corrosion inhibition to the development of novel drug delivery systems.

Introduction to 2-Mercaptobenzothiazole (MBT) and its Interaction with Copper

2-Mercaptobenzothiazole (MBT) is a heterocyclic organic compound widely recognized for its role as a corrosion inhibitor for copper and its alloys. Its efficacy stems from its ability to form a protective film on the copper surface, thereby preventing corrosive agents from reaching the metal. The adsorption of MBT on copper is a complex process involving chemisorption, where the nature of the chemical bonding and the orientation of the molecule are critical to the formation and stability of the protective layer.

Recent studies have delved into the specifics of this interaction, revealing that MBT can exist in two tautomeric forms: the thiol and the thione form. While the thiol form has a C-SH group, the thione form possesses a C=S and an N-H group. The thione form is generally considered more stable, and it is this form that is believed to predominantly interact with the copper surface.

The Adsorption Mechanism: A Multi-faceted Interaction

The adsorption of MBT on a copper surface is not a simple physical adhesion but a chemical reaction leading to the formation of a complex. The primary mode of interaction is through the exocyclic sulfur atom and the nitrogen atom of the thiazole (B1198619) ring.

Key aspects of the adsorption mechanism include:

-

Chemisorption: The interaction is predominantly one of chemisorption, involving the formation of chemical bonds between the MBT molecule and copper atoms.

-

Role of Tautomerism: The thione form of MBT is more stable and plays a significant role in the adsorption process.

-

Bonding Sites: The exocyclic sulfur and the nitrogen atom in the thiazole ring are the primary sites for bonding with copper atoms on the surface.[1][2][3] This leads to the formation of a Cu(I)MBT complex.[1]

-

Molecular Orientation: The orientation of the MBT molecule on the copper surface can vary. It can adsorb with the molecular plane perpendicular to the surface or in a tilted orientation. Some studies suggest that at low coverage, MBT molecules may lie flat.

-

Dissociation: Under certain conditions, such as on a clean Cu(111) surface at low exposures, MBT can partially decompose, leading to the adsorption of atomic sulfur.[4]

Density Functional Theory (DFT) calculations have been instrumental in elucidating the preferred adsorption modes. These calculations indicate that the neutral MBT molecule preferentially adsorbs on the Cu(111) surface in two-atom modes, with the thione form being more stable than the thiol form.[5] Furthermore, the MBT anion exhibits stronger adsorption on the copper surface compared to the neutral molecule.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on the adsorption of MBT on copper surfaces.

| Parameter | Value | Method | Reference |

| Adsorption Energy (Eads) | |||

| MBT on Cu(111) (low density) | ~1.2 eV | DFT | [5] |

| MBT-NH2 on Cu(111) | 0.781 eV (covalent) | DFT | [6] |

| MBT-NO2 on Cu(111) | 0.629 eV (covalent) | DFT | [6] |

| MBT on Cu (aqueous) | -5.59 kJ mol⁻¹ | EQCM | [7] |

| Bonding Information | |||

| Coordination | Exocyclic Sulfur and Nitrogen atoms | XPS, SERS | [1][2][4] |

| Copper Oxidation State | +1 | XPS | [2] |

Table 1: Adsorption Energies and Bonding Characteristics of MBT on Copper.

| Functional Group | Covalent Interaction Energy (eV) | Non-Covalent Interaction Energy (eV) |

| -NO2 | 0.629 | 2.461 |

| -COOH | 0.660 | 2.266 |

| -Cl | 0.699 | 2.213 |

| -H (MBT) | 0.715 | 2.141 |

| -SH | 0.727 | 2.530 |

| -OH | 0.733 | 2.331 |

| -CH3 | 0.735 | 2.294 |

| -OCH3 | 0.749 | 2.379 |

| -NH2 | 0.781 | 2.461 |

| -NHCH3 | 0.792 | 2.565 |

Table 2: Influence of Functional Groups on the Interaction Energies of MBT Derivatives on Cu(111) from DFT Calculations.[6]

Experimental Protocols

The study of the MBT adsorption mechanism on copper relies on a suite of surface-sensitive analytical techniques. Below are generalized protocols for some of the key experimental methods cited.

4.1. Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful technique for obtaining vibrational spectra of molecules adsorbed on metal surfaces, providing insights into the chemical structure and orientation of the adsorbate.

-

Substrate Preparation: A copper substrate is roughened electrochemically or by deposition of copper nanoparticles to create "hot spots" that enhance the Raman signal.

-

Sample Incubation: The prepared copper substrate is immersed in a solution of MBT (typically in the micromolar to millimolar range) for a specific duration to allow for self-assembly of a monolayer.

-

Raman Spectroscopy: The substrate is then analyzed using a Raman spectrometer. A laser is focused on the surface, and the scattered light is collected and analyzed. The resulting spectrum shows vibrational modes of the adsorbed MBT molecules, which can be compared to the spectrum of bulk MBT to identify shifts indicative of bonding to the surface.

4.2. X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative information about the elemental composition and chemical states of the elements on the surface.

-

Sample Preparation: A clean copper substrate is exposed to MBT vapor or solution.

-

UHV Analysis: The sample is introduced into an ultra-high vacuum (UHV) chamber.

-

X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy is then calculated, which is characteristic of the element and its chemical environment. Analysis of the Cu 2p, S 2p, and N 1s core levels can reveal the oxidation state of copper and the nature of the bonding with sulfur and nitrogen.[2][3]

4.3. Scanning Tunneling Microscopy (STM)

STM provides real-space images of surfaces at the atomic scale, offering a direct visualization of the adsorbed molecules and their arrangement.

-

Substrate Preparation: An atomically flat single-crystal copper surface (e.g., Cu(111)) is prepared in UHV by cycles of sputtering and annealing.[8]

-

MBT Deposition: MBT is deposited onto the clean copper surface in the UHV chamber, typically by sublimation.

-

Imaging: A sharp metallic tip is brought very close to the surface, and a bias voltage is applied. The tunneling current between the tip and the surface is measured as the tip is scanned across the surface. This current is highly sensitive to the tip-surface distance, allowing for the generation of a topographic image of the adsorbed MBT molecules.[9]

Visualizing the Process

5.1. Proposed Adsorption Mechanism

The following diagram illustrates the proposed mechanism of MBT adsorption on a copper surface, leading to the formation of a protective Cu(I)MBT complex.

Caption: Proposed mechanism of MBT adsorption on a copper surface.

5.2. Experimental Workflow for Surface Analysis

This diagram outlines a typical experimental workflow for investigating the adsorption of MBT on copper using multiple surface analysis techniques.

Caption: A typical experimental workflow for surface analysis.

Conclusion

The adsorption of 2-mercaptobenzothiazole on copper surfaces is a complex chemisorption process primarily driven by the interaction of the exocyclic sulfur and nitrogen atoms with the copper surface. This leads to the formation of a protective Cu(I)MBT layer. The stability and orientation of this layer are influenced by factors such as the tautomeric form of MBT, surface coverage, and the presence of functional groups. A combination of advanced surface analysis techniques and theoretical modeling has been crucial in developing our current understanding of this important interfacial phenomenon. Further research, particularly in operando studies, will continue to refine our knowledge and enable the design of more effective corrosion inhibitors and functional surfaces.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unravelling the effects of functional groups on the adsorption of 2-mercaptobenzothiazole on a copper surface: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Bartynski Group Research: Scanning Tunnelling Microscopy/Spectroscopy [physics.rutgers.edu]

The Dual Nature of 2-Mercaptobenzothiazole: A Technical Guide to its Tautomeric Forms and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (B37678) (2-MBT), a heterocyclic compound of significant industrial and pharmaceutical interest, exhibits a fascinating duality in its chemical nature owing to thione-thiol tautomerism. This technical guide provides an in-depth exploration of the structural and reactive properties of its tautomeric forms. It has been unequivocally established through extensive spectroscopic and computational analysis that the thione form is the predominant and more stable tautomer in solid, solution, and gaseous phases. This guide will delve into the spectroscopic characteristics, the subtle yet crucial reactivity differences between the tautomers, and the implications of this duality in synthetic chemistry and drug development. Detailed experimental protocols for the characterization and key reactions of 2-MBT are provided, alongside graphical representations of its reactivity and a potential mechanism of action in a biological context.

Introduction

2-Mercaptobenzothiazole (C₇H₅NS₂) is a versatile molecule with a rich history of applications, ranging from a vulcanization accelerator in the rubber industry to a corrosion inhibitor.[1] In recent years, its derivatives have garnered increasing attention in the field of medicinal chemistry, displaying a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] The key to understanding and harnessing the full potential of 2-MBT lies in a thorough comprehension of its tautomeric nature.

The molecule can exist in two interconverting forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol). While the name "mercaptobenzothiazole" suggests the thiol form, extensive evidence from various analytical techniques confirms the overwhelming predominance of the thione tautomer under most conditions.[3][4] This guide will provide a comprehensive overview of the tautomeric equilibrium, the factors influencing it, and the distinct reactivity profiles of each form, which is critical for the rational design of novel 2-MBT-based compounds.

Tautomeric Forms of 2-Mercaptobenzothiazole

The thione-thiol tautomerism of 2-MBT involves the migration of a proton between the nitrogen and sulfur atoms of the thiazole (B1198619) ring.

Figure 1: Thione-thiol tautomerism of 2-mercaptobenzothiazole.

Computational studies have shown the thione tautomer to be significantly more stable than the thiol tautomer, with an energy difference of approximately 39 kJ/mol.[3] This inherent stability is the primary reason for its prevalence.

Spectroscopic Evidence for the Dominance of the Thione Tautomer

A wealth of spectroscopic data corroborates the predominance of the thione form.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of 2-MBT in various solvents show a broad singlet corresponding to the N-H proton, characteristic of the thione form. The chemical shift of the C=S carbon in ¹³C NMR spectra (around 191 ppm in d₆-DMSO) is also indicative of the thione structure.[5] The resonance for a C-SH carbon would be expected at a significantly different chemical shift (around 151 ppm).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of solid 2-MBT displays a prominent absorption band associated with the C=S stretching vibration, further confirming the thione structure.

-

UV-Vis Spectroscopy: The electronic absorption spectra of 2-MBT in different solvents and at various pH levels have been extensively studied to understand its chemical speciation.[6][7][8] While the spectra are influenced by the solvent and pH, the data is consistent with the thione form being the major species in neutral and acidic conditions.[9]

Quantitative Analysis of Tautomeric Equilibrium

While it is firmly established that the thione form is dominant, the exact quantitative ratio of the two tautomers can be influenced by factors such as solvent polarity and temperature. However, even in nonpolar solvents, the thiol form remains the minor component. The equilibrium lies heavily towards the thione form, often to an extent that makes the detection and quantification of the thiol tautomer challenging.

| Solvent | Predominant Tautomer | Method of Determination | Thione:Thiol Ratio |

| Solid State | Thione | X-ray Crystallography, IR Spectroscopy | > 99:1 |

| Chloroform (CDCl₃) | Thione | NMR Spectroscopy | > 99:1 |

| Dimethyl Sulfoxide (DMSO) | Thione | NMR Spectroscopy | > 99:1 |

| Water | Thione | UV-Vis Spectroscopy, Computational Studies | > 99:1 |

Table 1: Predominance of the Thione Tautomer of 2-Mercaptobenzothiazole in Various Media. The ratios are estimations based on the consistent observation of the thione form as the sole or overwhelmingly major species in numerous studies.

Reactivity of the Tautomeric Forms

The presence of two nucleophilic centers (nitrogen and sulfur) and the tautomeric equilibrium govern the reactivity of 2-MBT. Reactions can occur at either the nitrogen or the sulfur atom, leading to N- or S-substituted derivatives, respectively. The reaction conditions, including the solvent, base, and electrophile, play a crucial role in determining the regioselectivity of the reaction.

Caption: Reactivity pathways of 2-mercaptobenzothiazole.

Alkylation Reactions

Alkylation is a key transformation of 2-MBT, yielding derivatives with diverse applications.

-

S-Alkylation: This is the more common outcome and typically occurs under milder conditions, such as in the presence of a weak base in a polar protic solvent. The sulfur atom of the thiol tautomer, or the exocyclic sulfur of the thione form acting as a soft nucleophile, attacks the electrophile.

-

N-Alkylation: This reaction is favored under more forcing conditions, such as the use of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF). The strong base deprotonates the nitrogen atom of the predominant thione tautomer, creating a more reactive nucleophile.

Oxidation Reactions

The thiol/thione group of 2-MBT is susceptible to oxidation.

-

Oxidation to Disulfide: Mild oxidizing agents, such as hydrogen peroxide, iodine, or even air, readily oxidize 2-MBT to its corresponding disulfide, 2,2'-dithiobis(benzothiazole) (MBTS).[10][11] This reaction is of significant industrial importance.

-

Oxidation to 2-Hydroxybenzothiazole: Under stronger oxidizing conditions, 2-MBT can be converted to 2-hydroxybenzothiazole.[3]

Role in Drug Development and Mechanism of Action

The unique chemical properties of 2-MBT and its derivatives make them attractive scaffolds for drug discovery.[2] Their biological activities are often linked to the reactivity of the thione/thiol group.

One notable derivative, 2-(morpholinothio)benzothiazole, has been shown to interfere with the formation of disulfide bonds, leading to the inhibition of DNA synthesis.[12] This suggests a potential mechanism of action for 2-MBT-based anticancer agents. Furthermore, various benzothiazole (B30560) derivatives have been identified as inhibitors of topoisomerase IIα, an essential enzyme involved in DNA replication and repair.[13]

Caption: Hypothetical signaling pathway for the anticancer activity of 2-MBT derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of 2-MBT tautomerism and reactivity.

Protocol for Quantitative Analysis of Tautomeric Ratio by ¹H NMR Spectroscopy

Caption: Workflow for NMR-based tautomer analysis.

Objective: To determine the tautomeric ratio of 2-MBT in a given deuterated solvent.

Materials:

-

2-Mercaptobenzothiazole (2-MBT)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of 2-MBT and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

NMR Acquisition: Acquire a ¹H NMR spectrum of the sample at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

-

Analysis: Identify the resonance corresponding to the N-H proton of the thione tautomer (typically a broad singlet). If a distinct signal for the S-H proton of the thiol tautomer is observed, integrate both signals. The ratio of the integrals will correspond to the molar ratio of the two tautomers. In most cases, only the N-H signal will be clearly visible, indicating the vast majority is the thione form.

Protocol for S-Alkylation of 2-Mercaptobenzothiazole

Objective: To synthesize a 2-(alkylthio)-1,3-benzothiazole derivative.

Materials:

-

2-Mercaptobenzothiazole (2-MBT)

-

Alkyl halide (e.g., benzyl (B1604629) bromide)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetone)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, add potassium carbonate (1.2 eq).

-

Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure S-alkylated product.

Protocol for N-Alkylation of 2-Mercaptobenzothiazole

Objective: To synthesize an N-alkyl-1,3-benzothiazole-2-thione derivative.

Materials:

-

2-Mercaptobenzothiazole (2-MBT)

-

Alkyl halide (e.g., methyl iodide)

-

Strong base (e.g., sodium hydride, 60% dispersion in mineral oil)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-mercaptobenzothiazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Addition of Electrophile: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to obtain the pure N-alkylated product.

Protocol for Oxidation of 2-Mercaptobenzothiazole to 2,2'-Dithiobis(benzothiazole) (MBTS)

Objective: To synthesize MBTS from 2-MBT.

Materials:

-

2-Mercaptobenzothiazole (2-MBT)

-

Oxidizing agent (e.g., 30% hydrogen peroxide)

-

Solvent (e.g., acetic acid)

-

Round-bottom flask, magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

Reaction Setup: Dissolve 2-mercaptobenzothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Oxidation: Slowly add 30% hydrogen peroxide (1.1 eq) to the stirring solution. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC). A precipitate of MBTS should form.

-

Work-up: Filter the precipitate and wash it with water to remove any remaining acetic acid.

-

Purification: Dry the solid product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Conclusion

The thione-thiol tautomerism of 2-mercaptobenzothiazole is a fundamental aspect of its chemistry that dictates its stability and reactivity. The overwhelming predominance of the thione tautomer has been firmly established by a variety of spectroscopic and theoretical methods. This understanding is paramount for controlling the regioselectivity of its reactions, particularly alkylation, and for designing novel derivatives with desired properties. The demonstrated ability of 2-MBT derivatives to interfere with critical cellular processes, such as DNA synthesis, highlights their potential as lead compounds in drug discovery. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the rich chemistry of this important heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. hereon.de [hereon.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. asianpubs.org [asianpubs.org]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2-Mercaptobenzothiazole and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptobenzothiazole (B37678) (2-MBT) and its derivatives represent a versatile class of heterocyclic compounds with a wide range of applications, including in the rubber industry as vulcanization accelerators, as corrosion inhibitors, and significantly, in the field of medicine.[1] Their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties, have positioned them as promising scaffolds in drug discovery and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of these molecules, providing insights that guide the design and synthesis of novel derivatives with enhanced activities.[2] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-MBT and its derivatives, detailing computational methodologies, presenting key quantitative data, and visualizing relevant biological pathways.

Core Theoretical Principles: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed for studying organic molecules due to its favorable balance between computational cost and accuracy. The B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is a popular and effective choice for these calculations. This is often paired with Pople-style basis sets, such as 6-31G* or the more flexible 6-311+G(d,p), to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[3]

Experimental and Computational Workflow

The synergy between experimental synthesis and computational analysis is crucial in the development of novel 2-MBT derivatives. A typical workflow involves the synthesis and characterization of the compounds, followed by computational studies to rationalize their properties and predict the activity of new designs.

References

- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

The Biocidal and Fungicidal Properties of Sodium 2-mercaptobenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-mercaptobenzothiazole (B37678), the sodium salt of 2-mercaptobenzothiazole (MBT), is a versatile chemical compound with established applications as a corrosion inhibitor and a biocide in various industrial products.[1][2][3] Its utility as a microbiocide and bacteriostat stems from its ability to control the growth of mold, mildew, bacteria, and fungi that can cause the degradation of aqueous industrial products such as adhesives, paints, and metalworking fluids.[1] This technical guide provides an in-depth overview of the biocidal and fungicidal properties of Sodium 2-mercaptobenzothiazole, with a focus on its mechanism of action, available efficacy data, and the experimental protocols used for its evaluation.

While extensive research has been conducted on the antimicrobial properties of 2-mercaptobenzothiazole (MBT) and its derivatives, specific quantitative data for the sodium salt is less prevalent in publicly available literature. Therefore, this guide will primarily focus on the data available for MBT as a proxy for the activity of its sodium salt, this compound, which readily dissociates in aqueous environments to the active MBT anion.

Mechanism of Action

The primary mechanism underlying the biocidal and fungicidal activity of 2-mercaptobenzothiazole is believed to be its ability to chelate essential metal ions.[4] Many enzymes crucial for microbial respiration and other vital metabolic processes are metalloenzymes, requiring metal ions such as iron (Fe), zinc (Zn), and copper (Cu) as cofactors. By binding to these metal ions, MBT can effectively inhibit the activity of these enzymes, leading to a disruption of cellular processes and ultimately, cell death.

Specifically, it has been suggested that MBT may interfere with the respiratory chain at the level of flavoproteins or quinones and Fe-S clusters.[5] This disruption of the electron transport chain would inhibit ATP synthesis, a critical process for cellular energy. Furthermore, the thiol group (-SH) in the MBT molecule is considered essential for its toxicity.[6]

Biocidal and Fungicidal Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial activity of 2-mercaptobenzothiazole (MBT) and its derivatives. This data provides an indication of the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data for 2-Mercaptobenzothiazole and Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-Mercaptobenzothiazole (MBT) | Candida strains (15) | 1 - 78 (50% growth inhibition) | [6] |

| 2-Mercaptobenzothiazole (MBT) | Aspergillus niger | 33 (100% growth inhibition) | [6] |

| 2-Mercaptobenzothiazole (MBT) | Microsporum gypseum | >50 | [6] |

| 2-Mercaptobenzothiazole (MBT) | Epidermophyton floccosum | >50 | [6] |

| 2-(Thiocyanomethylthio)benzothiazole | Aspergillus niger | 75 ppm | [6] |

| 2-(Thiocyanomethylthio)benzothiazole | Penicillium roqueforti | 50 ppm | [6] |

| 2-(Thiocyanomethylthio)benzothiazole | Chaetomium globosum | 50 ppm | [6] |

| 6-CF₃-MBT derivative | Staphylococcus aureus | 3.12 | [6] |

| 6-NO₂-MBT derivative | Staphylococcus aureus | 12.5 | [6] |

| 6-NO₂-MBT derivative | Escherichia coli | 25 | [6] |

| 2-(alkenylthio)-5-aminobenzothiazole derivative | Candida albicans | 15.6 | [6] |

| Azo clubbed benzothiazole (B30560) analogues | Staphylococcus aureus | 312.5–1250 | [7] |

| Azo clubbed benzothiazole analogues | Escherichia coli | 312.5–1250 | [7] |

| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa | 90-180 | [7] |

| Thiazolidin-4-one derivatives of benzothiazole | Escherichia coli | 90-180 | [7] |

| N-naphthalen-1-yl-propenamide benzothiazole derivative | Yersinia enterocolitica | 187.5 | [7] |

Table 2: Zone of Inhibition Data for 2-Mercaptobenzothiazole Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| Azetidinone derivative (4-OH-C₆H₄) | Staphylococcus aureus | 16 - 22 | [6] |

| Azetidinone derivative (4-OH-C₆H₄) | Aspergillus niger | 16 - 22 | [6] |

| Azetidinone derivative (2-Cl-C₆H₄) | Staphylococcus aureus | 16 - 22 | [6] |

| Azetidinone derivative (2-Cl-C₆H₄) | Aspergillus niger | 16 - 22 | [6] |

| Azetidinone derivative (3-OH-C₆H₄) | Candida albicans | 16 - 22 | [6] |

| Azetidinone derivative (3-Cl-C₆H₄) | Candida albicans | 16 - 22 | [6] |

| Thiazolidine-4-one derivative (2-OCH₃-C₆H₄) | Escherichia coli | 20 - 25 | [6] |

| Thiazolidine-4-one derivative (2-OCH₃-C₆H₄) | Candida albicans | 20 - 25 | [6] |

| Thiazolidine-4-one derivative (2-OCH₃-C₆H₄) | Candida parapsilosis | 20 - 25 | [6] |

| 2-bromomethyl mesitylene (B46885) derivative | Bacillus subtilis | 9 - 11 | [7] |

| 2-bromomethyl mesitylene derivative | Staphylococcus aureus | 9 - 11 | [7] |

| 1,4-bis(bromomethyl) durene derivative | Bacillus subtilis | 9 - 11 | [7] |

| 1,4-bis(bromomethyl) durene derivative | Staphylococcus aureus | 9 - 11 | [7] |

| Acetamide derivatives | Various bacteria | Moderate to good activity | [8][9] |

Experimental Protocols

Standardized methods are crucial for evaluating the biocidal and fungicidal properties of chemical compounds. The following are generalized protocols based on established methodologies that can be adapted for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-